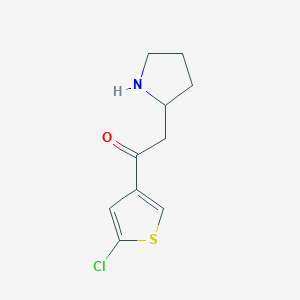

1-(5-Chlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one

Description

1-(5-Chlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS: 1510887-52-1) is a ketone derivative featuring a 5-chlorothiophene ring linked to a pyrrolidine moiety. This compound is structurally distinct due to the combination of a halogenated aromatic system and a nitrogen-containing heterocycle, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H12ClNOS |

|---|---|

Molecular Weight |

229.73 g/mol |

IUPAC Name |

1-(5-chlorothiophen-3-yl)-2-pyrrolidin-2-ylethanone |

InChI |

InChI=1S/C10H12ClNOS/c11-10-4-7(6-14-10)9(13)5-8-2-1-3-12-8/h4,6,8,12H,1-3,5H2 |

InChI Key |

MJXNKKIAFVVIGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)CC(=O)C2=CSC(=C2)Cl |

Origin of Product |

United States |

Biological Activity

1-(5-Chlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : 1-(5-Chlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one

- Molecular Formula : C₁₁H₁₃ClNOS

- Molecular Weight : 239.75 g/mol

Biological Activity Overview

Research indicates that 1-(5-Chlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one exhibits a range of biological activities, primarily through its interaction with various biological targets.

The compound's biological effects are believed to be mediated through:

- GPCR Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways associated with inflammation and cancer.

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic processes, which may contribute to its therapeutic effects.

Biological Activity Data

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Antimicrobial Activity : A study demonstrated that 1-(5-Chlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one exhibited significant antibacterial activity against Staphylococcus aureus. The mechanism was linked to the disruption of bacterial cell wall synthesis, leading to cell lysis.

- Anti-inflammatory Effects : Research indicated that the compound effectively reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases. The study highlighted its ability to inhibit the NF-kB signaling pathway, which is crucial for inflammation regulation.

- Antitumor Properties : In a preclinical model, the compound was shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The findings suggest a promising role in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Scientific Research Applications

Chemical Properties and Structure

The compound has a unique structure characterized by the presence of a chlorothiophene ring and a pyrrolidine moiety, which contribute to its biological activity. Its molecular formula is CHClNOS, and it has a molecular weight of approximately 255.76 g/mol.

Antidepressant Activity

Research indicates that derivatives of 1-(5-Chlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one exhibit potential antidepressant effects. A study demonstrated that modifications of the pyrrolidine ring can enhance the compound's interaction with serotonin receptors, suggesting its use in treating depression and anxiety disorders .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of certain cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Neuroprotective Effects

Recent studies have explored its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress markers positions it as a candidate for further research in neuropharmacology .

Organic Synthesis

1-(5-Chlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one serves as an intermediate in the synthesis of various bioactive compounds. Its unique functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis .

Ligand Development

The compound has been utilized in the development of ligands for metal complexes used in catalysis. Its thiophene ring facilitates coordination with transition metals, enhancing catalytic activity in various organic transformations .

Case Studies

Comparison with Similar Compounds

Halogen Position and Type

- 1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS: 1510887-52-1, ): Differs in the position of the chlorine atom (2-yl vs. 3-yl), altering electronic distribution and steric interactions.

- 1-(5-Bromo-3-chlorothiophen-2-yl)ethanone (): Contains both bromine and chlorine substituents, enhancing electron-withdrawing effects compared to the mono-chlorinated target compound.

Simplified Thiophene Derivatives

- This simpler structure highlights the importance of the pyrrolidine moiety in modulating solubility and reactivity.

Heterocyclic Modifications

- 1-(2,5-Dimethylfuran-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS: 1522273-68-2, ): Replaces the chlorothiophene with a dimethylfuran ring. The oxygen atom in furan introduces electron-rich properties, contrasting with the electron-deficient chlorothiophene.

Pyrrolidine Functionalization

- 1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one (CAS: 2098101-12-1, ): Incorporates an additional amino group on the pyrrolidine ring, enhancing hydrogen-bonding capacity and altering pharmacokinetic properties compared to the unmodified pyrrolidine in the target compound.

Adamantane-Based Analogues

- 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one (): Features a bulky adamantane group instead of chlorothiophene. The adamantane moiety increases hydrophobicity and steric bulk, which may influence membrane permeability and target selectivity.

Physicochemical and Structural Analysis

Table 1: Comparative Properties of Selected Compounds

| Compound Name | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|

| 1-(5-Chlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one | 244.73 | 5-Cl-thiophene-3-yl, pyrrolidin-2-yl | Basic pyrrolidine; electron-deficient aromatic |

| 1-(5-Chloro-2-thienyl)ethan-1-one | 160.63 | 5-Cl-thiophene-2-yl | Simple ketone; no nitrogen heterocycle |

| 1-(2,5-Dimethylfuran-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one | 207.27 | Dimethylfuran, pyrrolidin-2-yl | Electron-rich furan; reduced steric hindrance |

| 1-(Adamantan-1-yl)-2-(pyridin-2-ylmethoxy)ethan-1-one | 341.45 | Adamantane, pyridinylmethoxy | High hydrophobicity; rigid structure |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(5-Chlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one, and how can reaction progress be monitored?

Methodological Answer:

The synthesis typically involves multi-step condensation and cyclization reactions. For example, a similar chlorothiophene derivative was synthesized by refluxing precursors in ethanol with hydrazine hydrate and KOH for 5 hours, monitored via TLC for reaction completion . Post-reaction, the product is isolated by acidification (HCl), filtration, and crystallization. Key considerations:

- Reagent Ratios: Optimize stoichiometry to minimize side products.

- Monitoring: Use TLC with UV visualization or iodine staining for real-time tracking.

- Purification: Ethanol recrystallization improves purity, as seen in analogous compounds .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign chemical shifts using coupling patterns and DEPT experiments. For example, pyrrolidine protons appear as multiplet signals (δ 1.6–3.2 ppm), while thiophene protons resonate downfield (δ 6.5–7.5 ppm) .

- HRMS: Confirm molecular weight (e.g., ESI-HRMS m/z 483.1165 for a related compound) .

- X-ray Crystallography: Resolve stereochemistry using SHELXL for refinement and WinGX for data processing .

Basic: How can crystallographic software (e.g., SHELX, Mercury) resolve structural ambiguities?

Methodological Answer:

- SHELXL: Refine atomic coordinates using high-resolution data; adjust thermal parameters (Ueq) for disordered atoms .

- Mercury CSD: Visualize hydrogen-bonding networks (e.g., C=O···H-N interactions) and compare packing motifs with similar structures .

- Validation: Cross-check R-factors (<5%) and electron density maps for missing/overlapping atoms .

Advanced: How to address contradictions in spectroscopic data (e.g., NMR shifts) between synthesized batches?

Methodological Answer:

- Reproducibility Checks: Ensure consistent reaction conditions (e.g., temperature, solvent purity).

- Dynamic Effects: Investigate tautomerism or rotameric equilibria via variable-temperature NMR .

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., unreacted intermediates) .

Advanced: What strategies identify hydrogen-bonding patterns influencing crystal packing?

Methodological Answer:

- Graph Set Analysis: Classify hydrogen bonds (e.g., D, R22(8) motifs) using Etter’s formalism to predict supramolecular assemblies .

- Void Analysis (Mercury): Calculate solvent-accessible volumes to assess stability and polymorphism risks .

- DFT Calculations: Correlate intermolecular interaction energies (e.g., Hirshfeld surfaces) with experimental data .

Advanced: How to evaluate biological activity (e.g., antimicrobial) of derivatives?

Methodological Answer:

- MIC Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using serial dilution methods .

- Structure-Activity Relationships (SAR): Modify substituents (e.g., halogen position) and correlate with IC50 values .

- Cytotoxicity Screening: Use MTT assays on mammalian cell lines to assess selectivity .

Advanced: What methodologies resolve enantiomeric purity for chiral pyrrolidine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.